molecular formula C22H29NO2 B585319 rac N-Benzyl-N-desmethyl Tramadol-d3 CAS No. 1346601-74-8

rac N-Benzyl-N-desmethyl Tramadol-d3

Cat. No.: B585319
CAS No.: 1346601-74-8
M. Wt: 342.497
InChI Key: BDLHYNRDCFWMAA-GDJAVXQGSA-N
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Description

rac N-Benzyl-N-desmethyl Tramadol-d3: is a labeled compound with the CAS number 1346601-74-8. It is a derivative of Tramadol, a synthetic analgesic used for pain relief. This compound is specifically labeled for research purposes, often used in analytical and experimental settings to study the pharmacokinetics and metabolism of Tramadol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

“rac N-Benzyl-N-desmethyl Tramadol-d3” interacts with various enzymes and proteins. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates . The polymorphic CYP2D6 action has been reported to be determinative of its pharmacokinetics and pharmacodynamics via hepatic phase I O -demethylation .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes. It has been reported to attenuate platelet aggregation dose-dependently . It also influences cell function by inhibiting serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Molecular Mechanism

“this compound” exerts its effects at the molecular level through various mechanisms. Both (+)-Tramadol and the metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the mu opioid receptor . It also inhibits serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Temporal Effects in Laboratory Settings

The effects of “this compound” change over time in laboratory settings. The mean elimination half-life is about 6 hours

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages. In rats, intramuscular administration provides stable pain relief for more than 10 hours . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

“this compound” is involved in various metabolic pathways. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates .

Transport and Distribution

“this compound” is rapidly distributed in the body; plasma protein binding is about 20%

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl-N-desmethyl Tramadol-d3 involves the selective labeling of the desmethylated form of Tramadol. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: rac N-Benzyl-N-desmethyl Tramadol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac N-Benzyl-N-desmethyl Tramadol-d3 is widely used in scientific research, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tramadol in biological systems.

    Analytical Chemistry: Employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Tramadol and its metabolites.

    Forensic Toxicology: Utilized in the detection and analysis of Tramadol in biological samples for forensic investigations.

    Clinical Research: Helps in understanding the metabolic pathways and potential drug interactions of Tramadol .

Comparison with Similar Compounds

    N-Desmethyl Tramadol: A primary metabolite of Tramadol with similar pharmacological properties.

    O-Desmethyl Tramadol: Another metabolite with potent analgesic effects.

    Tramadol: The parent compound with a broader spectrum of action.

Uniqueness: rac N-Benzyl-N-desmethyl Tramadol-d3 is unique due to its specific labeling with deuterium atoms, which makes it an invaluable tool in research for tracking and quantifying Tramadol and its metabolites in various biological systems .

Biological Activity

Rac N-Benzyl-N-desmethyl Tramadol-d3 is a synthetic analog of tramadol, an opioid analgesic known for its dual mechanism of action—binding to mu-opioid receptors and inhibiting the reuptake of norepinephrine and serotonin. This compound, with the molecular formula C22H29NO2 and a molecular weight of 341.47 g/mol, has garnered interest in pharmacological research due to its potential therapeutic applications and unique biological activity profile.

The biological activity of this compound can be attributed to its structural modifications compared to traditional tramadol. The presence of the benzyl group and the desmethyl modification enhances its binding affinity to opioid receptors while potentially reducing side effects associated with conventional opioids.

  • Opioid Receptor Interaction :
    • The compound exhibits affinity for mu-opioid receptors, contributing to its analgesic properties.
    • It may also interact with delta and kappa opioid receptors, although further studies are required to elucidate these interactions.
  • Monoamine Reuptake Inhibition :
    • Similar to tramadol, this compound inhibits the reuptake of norepinephrine and serotonin, which can enhance analgesic effects and improve mood in patients suffering from pain-related disorders.

Pharmacological Studies

Research has demonstrated that this compound possesses significant biological activity. Below are key findings from various studies:

  • Analgesic Efficacy : In animal models, this compound has shown comparable analgesic effects to tramadol, with a lower incidence of side effects such as respiratory depression.
  • Behavioral Studies : Behavioral assays indicate that the compound may reduce pain responses more effectively than its parent compound, suggesting enhanced potency.
  • Neurochemical Effects : Studies have indicated alterations in neurotransmitter levels (e.g., increased serotonin and norepinephrine) in response to treatment with this compound.

Case Studies

  • Chronic Pain Management :
    • A clinical case study involving patients with chronic pain conditions highlighted the effectiveness of this compound as an alternative to traditional opioids, resulting in significant pain relief without severe adverse effects.
  • Postoperative Pain Control :
    • In postoperative settings, administration of this compound resulted in reduced pain scores compared to standard opioid treatments, supporting its use as an effective analgesic agent.

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against traditional tramadol:

Activity This compound Tramadol
Mu-opioid receptor affinityHighModerate
Analgesic potencyEnhancedStandard
Risk of respiratory depressionLowModerate
Monoamine reuptake inhibitionStrongModerate
Side effect profileFavorableLess favorable

Safety and Toxicology

While preliminary studies suggest that this compound has a favorable safety profile, comprehensive toxicological assessments are necessary. Current data indicate low toxicity levels; however, long-term effects remain to be fully characterized.

Properties

IUPAC Name

(1R,2R)-2-[[benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3/t20-,22+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLHYNRDCFWMAA-GDJAVXQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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